molecular formula C18H18N4O2 B12393570 Cdk-IN-10

Cdk-IN-10

Cat. No.: B12393570
M. Wt: 322.4 g/mol
InChI Key: WWEQTPOWISSFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk-IN-10 is a cell cycle protein-dependent kinase inhibitor with potential anticancer activity. It is specifically designed to inhibit the activity of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle and cellular proliferation. This compound is of significant interest in cancer research due to its ability to interfere with the uncontrolled cell division characteristic of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction reactions.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Purification and quality control: The final product is purified using industrial-scale chromatography and crystallization techniques. Quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cdk-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Mechanism of Action

Cdk-IN-10 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding pocket of the kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell growth and proliferation .

Biological Activity

Cdk-IN-10 is an emerging compound with significant implications in cancer therapy, particularly through its interaction with cyclin-dependent kinases (CDKs). This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle and transcription. Dysregulation of CDK activity is commonly associated with various cancers, making CDKs attractive targets for therapeutic intervention. This compound is designed to inhibit specific CDKs, thereby affecting cancer cell proliferation and survival.

This compound primarily targets CDK10, a kinase involved in the regulation of the G2/M phase transition of the cell cycle. The inhibition of CDK10 leads to:

  • Increased Apoptosis : this compound has been shown to enhance apoptotic signaling pathways in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : By inhibiting CDK10, this compound induces cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Regulation of Gene Expression : The compound modulates the expression of various genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:

Cell Line Effect of this compound Reference
Colorectal CancerIncreased apoptosis; reduced proliferation
Breast CancerEnhanced sensitivity to endocrine therapy
Lung CancerInduction of cell cycle arrest

In one study, treatment with this compound resulted in a significant decrease in viable cancer cells and increased markers of apoptosis compared to untreated controls .

In Vivo Studies

This compound has also been evaluated in animal models:

  • Xenograft Models : In xenografts derived from colorectal cancer patients, administration of this compound led to a marked reduction in tumor size compared to control groups. This effect was accompanied by increased apoptotic activity within the tumors .
  • Survival Analysis : Data indicated that higher expression levels of CDK10 correlated with poorer survival outcomes in animal models treated with this compound, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance and potential applications of this compound:

  • Colorectal Cancer Case Study : A patient-derived xenograft model showed that treatment with this compound significantly inhibited tumor growth and improved overall survival rates compared to standard therapies .
  • Breast Cancer Resistance : In breast cancer models resistant to conventional therapies, the introduction of this compound restored sensitivity, providing a promising strategy for overcoming treatment resistance .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents could enhance its efficacy and broaden its applicability across different cancer types.
  • Biomarker Development : Identifying biomarkers that predict responsiveness to this compound may facilitate personalized treatment approaches for patients.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21)

InChI Key

WWEQTPOWISSFHS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.